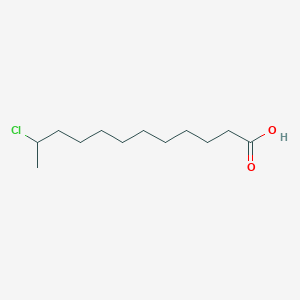
11-Chlorododecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Chlorododecanoic acid is a chlorinated fatty acid with the molecular formula C12H23ClO2 It is a derivative of dodecanoic acid, where a chlorine atom is substituted at the 11th carbon position
Méthodes De Préparation
11-Chlorododecanoic acid can be synthesized through a two-step process. The first step involves the selective chlorination of dodecanoic acid at the alpha position using molecular chlorine. This reaction is typically carried out in a cylindrical glass reactor equipped with a stirrer . The intermediate product, alpha-chlorododecanoic acid, is then further reacted with trimethylamine in a hermetic reactor to yield the final product .
Analyse Des Réactions Chimiques
11-Chlorododecanoic acid undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile. Common reagents for this reaction include trimethylamine and other nucleophiles.
Oxidation: The compound can be oxidized to form 11-oxododecanoic acid.
Reduction: Reduction reactions can convert the compound into various derivatives, depending on the reducing agents used.
Applications De Recherche Scientifique
11-Chlorododecanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is used in the production of various industrial chemicals and materials, including surfactants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 11-Chlorododecanoic acid primarily involves nucleophilic substitution reactions. The chlorine atom at the 11th position creates a strong inductive effect, making the carbon atom more susceptible to nucleophilic attack. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom, displacing the chlorine atom .
Comparaison Avec Des Composés Similaires
11-Chlorododecanoic acid can be compared with other chlorinated fatty acids, such as 12-chlorododecanoic acid and 11-oxododecanoic acid.
12-Chlorododecanoic Acid: This compound has the chlorine atom at the 12th position instead of the 11th.
11-Oxododecanoic Acid: This is an oxidized derivative of this compound, where the chlorine atom is replaced by an oxygen atom, forming a carbonyl group.
Propriétés
Numéro CAS |
119105-74-7 |
|---|---|
Formule moléculaire |
C12H23ClO2 |
Poids moléculaire |
234.76 g/mol |
Nom IUPAC |
11-chlorododecanoic acid |
InChI |
InChI=1S/C12H23ClO2/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11H,2-10H2,1H3,(H,14,15) |
Clé InChI |
WSJSRTKETCZHHK-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCCCCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


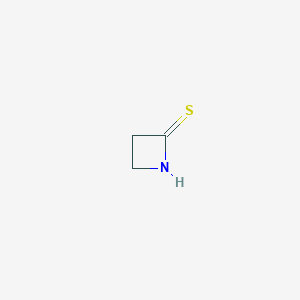
![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)

![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
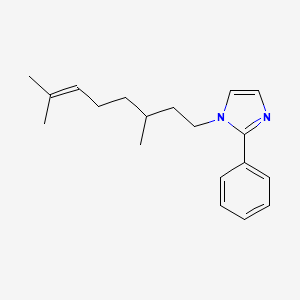
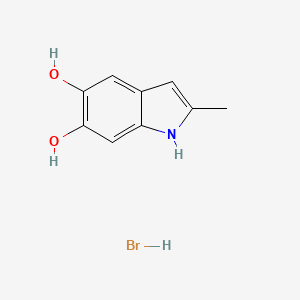
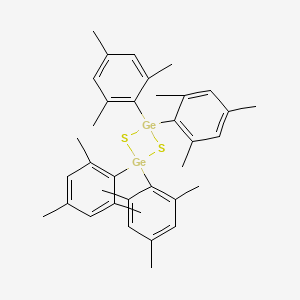

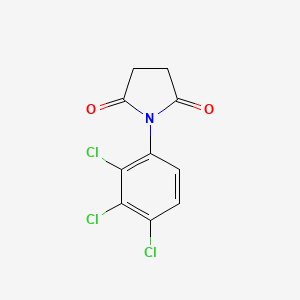
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)

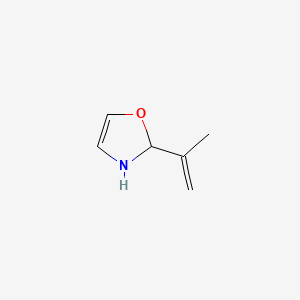
methanone](/img/structure/B14304413.png)
